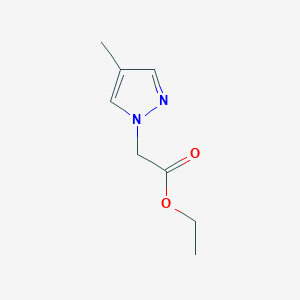

ethyl (4-methyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

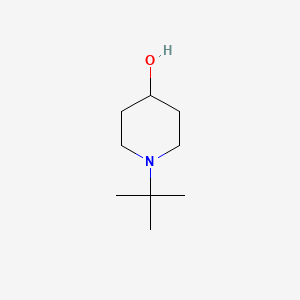

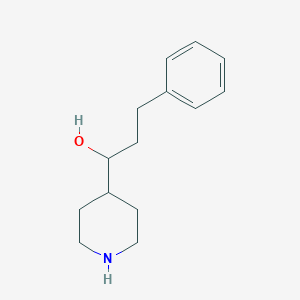

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is not directly mentioned in the provided papers, but related compounds with pyrazole structures have been synthesized and studied for various properties and applications, including their potential use in pharmaceuticals, agriculture, and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method using (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of ethyl (4-methyl-1H-pyrazol-1-yl)acetate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined and found to crystallize in the monoclinic system with specific unit cell parameters . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions present, such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, as seen in the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride to yield acetylated products . The reactivity of these compounds can be influenced by the choice of solvent, temperature, and presence of catalysts, leading to the formation of different products . These reactions are important for modifying the chemical and physical properties of the pyrazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's electron distribution, as indicated by HOMO/LUMO analysis and Mulliken population analysis . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the solubility, melting point, and stability of these compounds can be studied using techniques like thermogravimetric analysis . The antioxidant properties of some pyrazole derivatives have also been evaluated, demonstrating their potential in medicinal chemistry .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .

- The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Agrochemistry

- Pyrazoles also have potential applications in the agrochemical industry .

- They are used in the synthesis of pesticides .

- The methods of application or experimental procedures involve the synthesis of fluorinated fused-ring pyrazoles .

- The outcomes of these applications are the synthesis of pesticides that can be used in the agrochemical industry .

-

Coordination Chemistry and Organometallic Chemistry

- Pyrazoles are used in coordination chemistry and organometallic chemistry .

- The methods of application or experimental procedures involve the synthesis of pyrazole nucleus with various strategies .

- The outcomes of these applications are the synthesis of chemicals used in coordination chemistry and organometallic chemistry .

-

Green Synthesis

- Pyrazole derivatives are used in green synthesis .

- The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

- Pyrazole derivatives show different biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- The methods of application or experimental procedures involve the synthesis of pyrazole nucleus with various strategies .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Antipromastigote Activity

- A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- The methods of application or experimental procedures involve the synthesis of pyrazole nucleus with various strategies .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Organic Synthesis

- Pyrazole derivatives are used in organic synthesis .

- The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Chemical Reactions in Various Media

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- The methods of application or experimental procedures involve the synthesis of pyrazole nucleus with various strategies .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

-

Pharmacological Functions

- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

- The methods of application or experimental procedures involve the synthesis of pyrazole nucleus with various strategies .

- The outcomes of these applications are the synthesis of bioactive chemicals that have potential therapeutic effects .

Propiedades

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLOOZLDNTYMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591295 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

CAS RN |

1179961-81-9 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)